molecular formula C7H3F3N2 B1357796 4-(Trifluoromethyl)picolinonitrile CAS No. 936841-69-9

4-(Trifluoromethyl)picolinonitrile

Cat. No.: B1357796
CAS No.: 936841-69-9
M. Wt: 172.11 g/mol
InChI Key: CNUSUSDRUJDLFU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it valuable in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 4-chloropicolinonitrile with trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)picolinonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for respective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

4-(Trifluoromethyl)picolinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

    Medicine: It is involved in the synthesis of various medicinal compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)picolinonitrile depends on its application. In chemical reactions, it acts as a reactant that undergoes specific transformations to form desired products. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)picolinonitrile include other trifluoromethyl-substituted pyridines and picolinonitriles. Examples include:

  • 4-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)picolinonitrile
  • 3-(Trifluoromethyl)picolinonitrile

Uniqueness

This compound is unique due to the specific position of the trifluoromethyl group on the picolinonitrile structure. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUSUSDRUJDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604966
Record name 4-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-69-9
Record name 4-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 70 ml of acetonitrile were added 6 g of 4-trifluoromethylpyridine=N-oxide, 10.26 ml of triethylamine, and 10.95 g of trimethylsilyl cyanide, and the mixture was stirred at 90° C. for 20 hours. Thereafter, the reaction solution was allowed to cool to room temperature, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4.5 g of 4-trifluoromethylpyridine-2-carbonitrile.
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6 g
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N-oxide
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10.95 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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